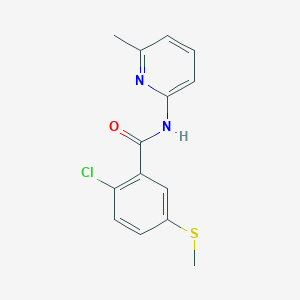![molecular formula C24H20N4O4 B15007967 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring, a furan ring, and a benzohydrazide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and furan intermediates, followed by their coupling with benzohydrazide under specific conditions. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Another compound with a pyrrole ring, known for its inhibitory effects on GATA family proteins.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: A related compound used in various organic synthesis reactions.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N’-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide stands out due to its combination of pyrrole, furan, and benzohydrazide moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Propiedades
Fórmula molecular |
C24H20N4O4 |
|---|---|
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrrol-1-yl)-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C24H20N4O4/c1-16-10-11-17(2)27(16)19-7-5-6-18(14-19)24(29)26-25-15-20-12-13-23(32-20)21-8-3-4-9-22(21)28(30)31/h3-15H,1-2H3,(H,26,29)/b25-15+ |
Clave InChI |
FEKBLHJTXOLYDK-MFKUBSTISA-N |
SMILES isomérico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C |
SMILES canónico |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide](/img/structure/B15007886.png)

![7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15007893.png)
![2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B15007894.png)
![N-{(1E)-1-(furan-2-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}thiophene-3-carboxamide](/img/structure/B15007902.png)

![4-chloro-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B15007908.png)
![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)
![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
